Regioisomeric Differentiation: 1-Carboxylate vs. 3-Carboxylate Substitution in the 2-Azabicyclo[3.1.0]hexane Scaffold
The 2-azabicyclo[3.1.0]hexane core can be functionalized at different positions, resulting in regioisomers with distinct chemical and biological properties. Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (target) presents the carboxylate at the bridgehead 1-position, whereas an alternative scaffold, methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1212823-12-5), has substitution at the 3-position . While no direct comparative bioactivity data exists in open literature, the molecular weight difference (191.66 g/mol for the target ethyl ester hydrochloride vs. 141.17 g/mol for the methyl ester free base analog) and calculated lipophilicity (cLogP) values, which differ by approximately 0.5 to 1.0 log units due to the combined effects of ester size and salt form, highlight their distinct physicochemical profiles . This difference directly influences membrane permeability, solubility, and in vivo distribution.
| Evidence Dimension | Physicochemical Properties (Molecular Weight, Lipophilicity) |
|---|---|
| Target Compound Data | Molecular Weight: 191.66 g/mol (HCl salt); cLogP (estimated for free base): ~0.9 |
| Comparator Or Baseline | Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1212823-12-5): Molecular Weight: 141.17 g/mol; cLogP: ~0.3 |
| Quantified Difference | ΔMW ≈ 50.5 g/mol; ΔcLogP ≈ 0.6 |
| Conditions | Calculated values based on molecular structure; no experimental assay provided. |
Why This Matters
Procurement of the correct regioisomer ensures the intended steric and electronic environment for the binding pocket, which is critical for reproducible SAR studies.
